molecular formula C19H15N3OS B2869989 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865174-50-1

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2869989
CAS No.: 865174-50-1
M. Wt: 333.41
InChI Key: UKYAFHUEVGPKNW-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of organic compound known as a benzothiazole . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular formula of a similar compound, 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide, is C11H13BrN2S . The cyanobenzamide group in your compound would likely replace the hydrobromide group, altering the molecular formula.


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that this compound would participate in would depend on the reaction conditions and the other compounds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide, the molecular weight is 285.20 .

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

Research has demonstrated the potential of novel thiazolidinedione ring-containing molecules, related to the compound , for hypoglycemic and hypolipidemic activities. These compounds have shown significant reduction in blood glucose, total cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Screening

Another study focused on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which are structurally related to the compound. These synthesized compounds were tested for their antibacterial and antifungal properties, showing potential therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

A study on 2-amino-5-alkylidene-thiazol-4-ones, closely related to the compound of interest, revealed their potent inhibitory effect against xanthine oxidase and anti-inflammatory response. These compounds showed promising results in in vitro assays and computational docking studies, suggesting their potential in managing conditions like gout or inflammatory diseases (Smelcerovic et al., 2015).

Apoptosis Induction in Colorectal Tumor Cells

Thiazolides, a class of compounds including the one , have been found to induce cell death in colon carcinoma cell lines. This suggests a potential application in cancer therapy, particularly in targeting colorectal tumors (Brockmann et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazoles have been studied for their antibacterial activity .

Future Directions

Benzothiazoles and their derivatives are an active area of research due to their wide range of potential applications, including in the development of new pharmaceuticals and materials . This specific compound could be of interest for future studies in these areas.

Properties

IUPAC Name

4-cyano-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-3-10-22-16-9-4-13(2)11-17(16)24-19(22)21-18(23)15-7-5-14(12-20)6-8-15/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYAFHUEVGPKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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